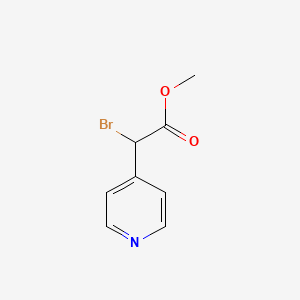
Methyl 2-bromo-2-(pyridin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-2-(pyridin-4-yl)acetate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2-(pyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(pyridin-4-yl)acetate. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(pyridin-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 2-(pyridin-4-yl)acetate.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures or functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce the corresponding alcohol.
Scientific Research Applications
Methyl 2-bromo-2-(pyridin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-2-(pyridin-4-yl)acetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-2-(pyridin-2-yl)acetate: A similar compound with the bromine atom at the 2-position of the pyridine ring.
Methyl 2-chloro-2-(pyridin-4-yl)acetate: A chloro derivative with similar reactivity and applications.
Methyl 2-iodo-2-(pyridin-4-yl)acetate: An iodo derivative that can undergo similar substitution and reduction reactions.
Uniqueness
Methyl 2-bromo-2-(pyridin-4-yl)acetate is unique due to its specific reactivity profile and the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
methyl 2-bromo-2-pyridin-4-ylacetate |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7(9)6-2-4-10-5-3-6/h2-5,7H,1H3 |
InChI Key |
BIPMVVBJWMGWPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


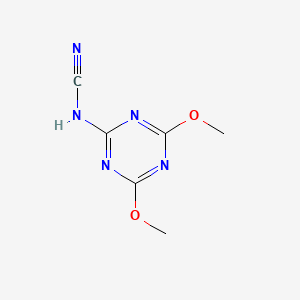
![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
![1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol](/img/structure/B15251274.png)
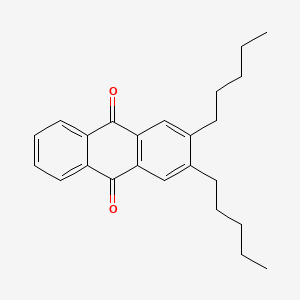
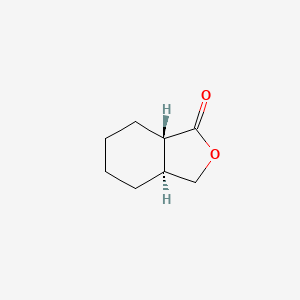
![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)


![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)
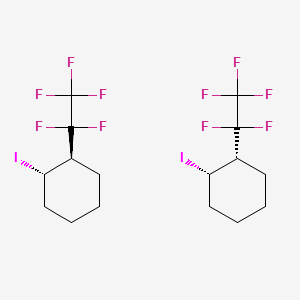
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)


